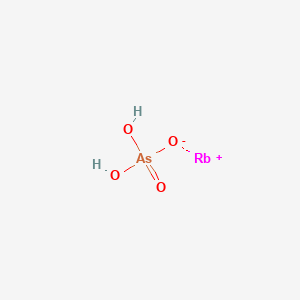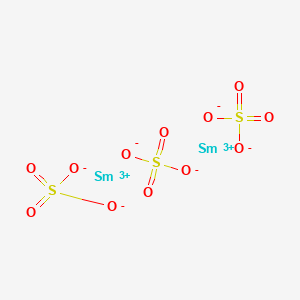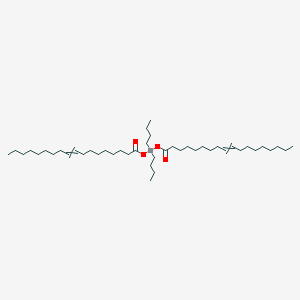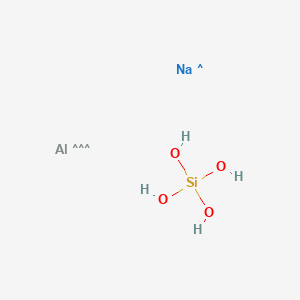
Rubidium dihydrogenarsenate
Übersicht
Beschreibung
Synthesis Analysis
RDA has been synthesized through various methods, including partial neutralization of an aqueous H3AsO4 solution with aqueous Rb2CO3. This process results in the formation of the paraelectric room-temperature phase of RDA, characterized by virtually regular tetrahedral [AsO2(OH)2]− anions and Rb+ cations located on -4 positions. The [AsO2(OH)2] units are connected via O—H⋯O hydrogen bonds into a three-dimensional network, with the H atoms equally disordered between the O atoms, and the Rb+ cations are located in channels running along the <100> directions, coordinated by eight O atoms located at the vertices of a snub disphenoid (Stöger, 2013).
Molecular Structure Analysis
X-ray structural analyses have revealed the intricate details of RDA's crystal structure. It has been found to crystallize in an orthorhombic structure, with isolated AsO4 tetrahedra connected by strong hydrogen bonds to an infinite network. The AsO4 3− groups are located in layers parallel to the ab plane, with interleaved rubidium cations ensuring cohesion between the sheets (Naïli & Mhiri, 2001).
Chemical Reactions and Properties
RDA undergoes a structural transformation from the rhombohedral to the cubic phase through an intermediate stable phase, indicative of its complex chemical behavior under varying temperatures. The enthalpy and entropy of this transformation have been quantified, suggesting the order–disorder nature of this transition (Sharpataya et al., 2004).
Physical Properties Analysis
The physical properties of RDA, including its piezoelectric and elastic properties, have been extensively measured. Studies have shown that the shear elastic constants and the extensional elastic constants of rubidium dihydrogen arsenate crystals vary with temperature, and deuteration affects these properties significantly, indicating the sensitivity of RDA's physical properties to isotopic substitution and temperature changes (Adhav, 1969).
Wissenschaftliche Forschungsanwendungen
Rubidium Extraction and Applications
Rubidium is a rare alkali metal with significant economic value and potential applications across various fields. It is primarily recovered from lepidolite and pollucite, minerals also rich in lithium and cesium. The development of new methods for rubidium extraction highlights the growing interest in its utilization due to its unique properties. These methods focus on enhancing the efficiency of rubidium recovery from mineral and brine resources, which could indirectly relate to the processing and application potential of RDA in scientific research (Peng et al., 2021).
Medical Imaging with Rubidium-82
Rubidium-82, a radioisotope of rubidium, has been used in positron emission tomography (PET) for myocardial perfusion imaging. This application demonstrates rubidium's role in non-invasive diagnostic procedures, offering valuable diagnostic information on myocardial blood flow and coronary artery function. The use of rubidium-based radiotracers, such as rubidium-82, could suggest potential research avenues for RDA in medical imaging or related fields (Znamenskiy et al., 2019).
Geochronology and Radioactive Dating
Rubidium has been used in geochronological studies, particularly through the rubidium-strontium dating method. This method relies on the radioactive decay of rubidium-87 to strontium-87, providing a tool for determining the age of rocks and minerals. This application underscores rubidium's significance in earth sciences and could hint at the use of RDA in geological or archaeological research to understand temporal dynamics of natural systems (Pasteels, 1968).
Precision Measurements and Atomic Clocks
Rubidium's atomic properties have been exploited in developing high-precision atomic clocks. These clocks, which utilize rubidium atoms, are critical for various scientific and technological applications, including global positioning systems, telecommunications, and fundamental physics research. The development of rubidium atomic clocks highlights the element's utility in enhancing measurement accuracy and stability, which could also be relevant for research involving RDA in precision instrumentation (Gibble, 2007).
Safety And Hazards
Rubidium dihydrogenarsenate is classified as Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, and Carc. 1A . It is toxic if swallowed or inhaled, may cause cancer, and is very toxic to aquatic life with long-lasting effects . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Eigenschaften
IUPAC Name |
dihydrogen arsorate;rubidium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.Rb/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQWDYBVPGQHSA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)(O)[O-].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsH2O4Rb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928699 | |
| Record name | Rubidium dihydrogen arsorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.403 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubidium dihydrogenarsenate | |
CAS RN |
13464-57-8 | |
| Record name | Arsenic acid (H3AsO4), monorubidium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium dihydrogen arsorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsenic acid (H3AsO4), monorubidium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















